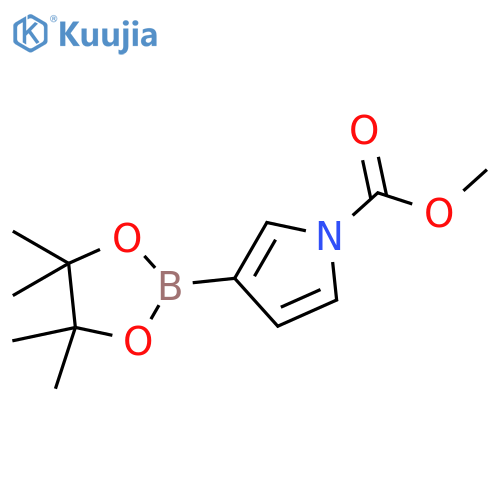

Cas no 1256360-05-0 (1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester)

1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

- 1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester

- methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate

- DTXSID60682326

- 1256360-05-0

- AT16357

- Methyl3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

- CS-0175696

- AKOS016001073

- BS-19891

- SB63971

- MFCD16036143

- DB-354089

- 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester

- 1-(Methoxycarbonyl)pyrrole-3-boronic acid pinacol ester

-

- MDL: MFCD16036143

- インチ: InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-7-14(8-9)10(15)16-5/h6-8H,1-5H3

- InChIKey: FNMWLYSIZPLKPU-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C(C)(C)OB(C2=CN(C=C2)C(=O)OC)O1

計算された属性

- せいみつぶんしりょう: 251.13300

- どういたいしつりょう: 251.1328882g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

- PSA: 49.69000

- LogP: 1.40180

1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M329705-100mg |

1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester |

1256360-05-0 | 100mg |

$224.00 | 2023-05-17 | ||

| Fluorochem | 217288-250mg |

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate |

1256360-05-0 | 95% | 250mg |

£276.00 | 2022-02-28 | |

| 1PlusChem | 1P000OND-1g |

1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester |

1256360-05-0 | 96% | 1g |

$337.00 | 2024-07-09 | |

| Aaron | AR000OVP-1g |

1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester |

1256360-05-0 | 96% | 1g |

$318.00 | 2025-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6017-100mg |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate |

1256360-05-0 | 95% | 100mg |

¥435.0 | 2024-04-25 | |

| A2B Chem LLC | AA31145-250mg |

1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester |

1256360-05-0 | 96% | 250mg |

$117.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246366-1g |

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate |

1256360-05-0 | 96% | 1g |

¥2600.00 | 2024-08-09 | |

| TRC | M329705-25mg |

1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester |

1256360-05-0 | 25mg |

$92.00 | 2023-05-17 | ||

| TRC | M329705-50mg |

1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester |

1256360-05-0 | 50mg |

$150.00 | 2023-05-17 | ||

| abcr | AB273865-250 mg |

1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester, 95%; . |

1256360-05-0 | 95% | 250mg |

€509.50 | 2023-04-26 |

1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester 関連文献

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol esterに関する追加情報

Recent Advances in the Application of 1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester (CAS: 1256360-05-0) in Chemical Biology and Drug Discovery

1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester (CAS: 1256360-05-0) has emerged as a pivotal building block in the synthesis of complex molecules for chemical biology and pharmaceutical research. This boronic ester derivative is particularly valued for its stability and reactivity in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing biaryl structures prevalent in drug candidates. Recent studies have highlighted its utility in the development of novel kinase inhibitors and proteolysis-targeting chimeras (PROTACs), underscoring its versatility in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing pyrrole-based BTK inhibitors, showing enhanced selectivity and metabolic stability compared to traditional scaffolds. The research team utilized 1256360-05-0 as a key intermediate to introduce boronic acid functionality, enabling precise modifications at the 3-position of the pyrrole ring. This approach yielded compounds with sub-nanomolar potency against Bruton's tyrosine kinase, a target in autoimmune diseases and B-cell malignancies.

In the realm of targeted protein degradation, a Nature Chemical Biology report (2024) detailed innovative applications of this boronic ester. Researchers developed a series of E3 ligase-recruiting molecules where 1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester served as the warhead component. The electron-withdrawing methoxycarbonyl group was found to significantly improve the hydrolytic stability of the boronic ester in physiological conditions, addressing a common limitation in PROTAC design. This advancement has opened new avenues for degrading "undruggable" targets in oncology.

Analytical chemistry breakthroughs have also leveraged this compound's unique properties. A recent Analytical Chemistry paper (2024) described its use as a fluorescent probe for detecting reactive oxygen species in cellular systems. The pinacol ester moiety provides excellent cell membrane permeability, while the boronic acid group reacts selectively with peroxynitrite, enabling real-time monitoring of oxidative stress in neurodegenerative disease models. This dual functionality positions 1256360-05-0 as a valuable tool compound for redox biology studies.

From a synthetic chemistry perspective, several 2024 publications have explored novel catalytic systems for the derivatization of this boronic ester. Notably, a palladium/N-heterocyclic carbene catalyst system achieved unprecedented yields (92-98%) in arylation reactions at room temperature, as reported in ACS Catalysis. These methodological improvements address previous challenges with pyrrole boronic ester reactivity, significantly expanding the structural diversity accessible for structure-activity relationship studies in drug discovery programs.

Looking forward, the unique structural features of 1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester continue to inspire innovative applications. Current preclinical studies are investigating its incorporation into covalent inhibitors targeting SARS-CoV-2 main protease and KRAS G12C mutants. The compound's balanced lipophilicity (clogP 2.1) and polar surface area (58 Ų) make it particularly suitable for optimizing drug-like properties in these challenging target classes. As synthetic methodologies and biological screening technologies advance, this versatile building block is poised to play an increasingly important role in addressing unmet medical needs.

1256360-05-0 (1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester) 関連製品

- 937271-47-1(3-(2-Chloropyrimidin-4-yl)benzoic acid)

- 850544-21-7(methyl 4-amino-5-nitro-pyridine-2-carboxylate)

- 143982-54-1(Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate)

- 1353974-47-6([(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid)

- 1056562-54-9(1056562-54-9)

- 1956334-85-2(Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)-)

- 1436364-50-9(methyl 5-{cyano(phenyl)aminomethyl}furan-2-carboxylate)

- 2228465-49-2(2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid)

- 132510-07-7(Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride)

- 1803704-64-4(4-Amino-2-(aminomethyl)-3-methoxy-5-(trifluoromethoxy)pyridine)